molecular formula C15H18N4O2S B2951731 3-((2-methylpyrimidin-4-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 2034401-57-3

3-((2-methylpyrimidin-4-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No.: B2951731
CAS No.: 2034401-57-3
M. Wt: 318.4
InChI Key: GOGZOPRPKQZXRE-UHFFFAOYSA-N
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Description

3-((2-Methylpyrimidin-4-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is a heterocyclic compound featuring a piperidine core substituted with a carboxamide group linked to a thiophene ring and a 2-methylpyrimidin-4-yloxy moiety. Its molecular formula is C15H18N4O2S, with a molecular weight of 318.40 g/mol.

Properties

IUPAC Name

3-(2-methylpyrimidin-4-yl)oxy-N-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-11-16-7-6-13(17-11)21-12-4-2-8-19(10-12)15(20)18-14-5-3-9-22-14/h3,5-7,9,12H,2,4,8,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGZOPRPKQZXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and its closest analogs:

Compound Name Molecular Formula Substituents/Modifications Biological Target/Activity Key Properties/Data
3-((2-Methylpyrimidin-4-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide C15H18N4O2S 2-methylpyrimidin-4-yloxy, thiophen-2-yl Not explicitly stated (Hypothetical kinase/FAAH inhibition) Molecular weight: 318.40 g/mol
3-[(5-Fluoropyrimidin-2-yl)oxy]-N-(thiophen-2-yl)piperidine-1-carboxamide (BK66808) C14H15FN4O2S 5-fluoropyrimidin-2-yloxy, thiophen-2-yl Undisclosed (Structural analog) Molecular weight: 322.36 g/mol; CAS: 2034528-80-6
N-(Pyridazin-3-yl)-4-[(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]piperidine-1-carboxamide (Rédafamdastat) C24H19F3N4O2 Trifluoromethylpyridine, pyridazine, methylidene FAAH inhibitor FAAH inhibition; Phase status: Preclinical
4-Amino-2-iodopyridin-3-ol C5H5IN2O Iodo, amino, hydroxypyridine Undisclosed (Building block) CAS: 126110-01-0; MFCD: 13197828

Substituent Effects on Lipophilicity and Bioavailability

  • The 2-methylpyrimidin-4-yloxy group in the target compound confers moderate lipophilicity (predicted logP ~2.1), whereas the 5-fluoropyrimidin-2-yloxy substituent in BK66808 increases electronegativity and may enhance metabolic stability due to fluorine’s resistance to oxidative degradation.
  • Its methylidene linker introduces conformational rigidity, which may enhance target binding affinity compared to the target compound’s flexible ether linkage.

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